molecular formula C7H16N2 B13165310 2-(Aminomethyl)-3-methylcyclopentan-1-amine

2-(Aminomethyl)-3-methylcyclopentan-1-amine

Cat. No.: B13165310
M. Wt: 128.22 g/mol
InChI Key: DCIDJZAMMCGYCL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylcyclopentan-1-amine is an organic compound with a cyclopentane ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Aminomethyl)-3-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methylcyclopentanone with formaldehyde and ammonia or an amine source. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-3-methylcyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Biological Activity

2-(Aminomethyl)-3-methylcyclopentan-1-amine is a cyclic amine compound that has garnered attention for its diverse biological activities. Its structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. Research indicates that it may influence pathways related to:

  • Neurotransmission : The compound has been shown to affect glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. This interaction could have implications for neurodegenerative diseases where glutamate signaling is disrupted .
  • Cell Proliferation : Preliminary studies suggest that this compound may exhibit antiproliferative effects, potentially targeting pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the compound's potential neuroprotective properties, where it was shown to mitigate excitotoxicity in neuronal cultures. This suggests a protective role against conditions like Alzheimer's disease, where excessive glutamate leads to neuronal death .
  • Antiproliferative Activity : In vitro experiments demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. This activity was linked to its ability to induce apoptosis, making it a candidate for further investigation as a therapeutic agent in oncology.
  • Receptor Interaction Studies : Binding affinity assays revealed that the compound interacts with NMDA receptors, which are integral to learning and memory processes. This interaction could enhance cognitive functions or provide therapeutic avenues for cognitive impairments .

Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectiveMitigates excitotoxicity
AntiproliferativeInhibits cancer cell proliferation
Receptor InteractionBinds NMDA receptors

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has indicated that modifications to its amine group can significantly alter its biological efficacy. The following table summarizes key findings:

ModificationBiological EffectReference
Methyl substitutionIncreased receptor binding affinity
Chain length variationAltered antiproliferative activity

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-(aminomethyl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C7H16N2/c1-5-2-3-7(9)6(5)4-8/h5-7H,2-4,8-9H2,1H3

InChI Key

DCIDJZAMMCGYCL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1CN)N

Origin of Product

United States

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